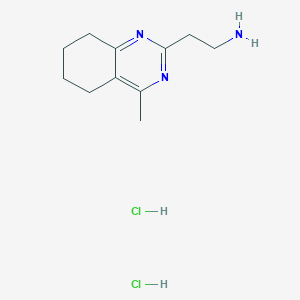
2-(4-甲基-5,6,7,8-四氢喹唑啉-2-基)乙胺二盐酸盐
描述
[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
喹唑啉衍生物以其强大的抗菌特性而闻名。所述化合物可用于开发新的抗菌剂和抗真菌剂。 其结构框架有利于修饰,可以增强其与微生物酶或蛋白质的相互作用,有可能导致新型抗生素的产生,以对抗耐药菌株 .
抗癌剂
喹唑啉化合物已被证明有望成为抗癌剂。2-(4-甲基-5,6,7,8-四氢喹唑啉-2-基)乙胺二盐酸盐的特定结构可以被探索其抑制癌细胞生长的潜力。 它可能在靶向趋化因子受体(如 CXCR4)方面特别有用,这些受体在许多癌细胞类型中表达,并在肿瘤进展中发挥作用 .
抗病毒研究
该化合物的骨架已被确定为抗病毒药物开发中的一个特权结构。 它可以作为合成新的选择性抑制病毒蛋白或酶的药物的基础,从而有助于治疗艾滋病等疾病 .
神经药理学应用
由于与天然神经递质的结构相似性,该化合物可以被研究其对中枢神经系统的影响。 它可能在治疗神经退行性疾病或作为开发新型精神活性药物的先导化合物方面有应用 .
心血管研究
喹唑啉衍生物已被用于合成治疗心血管疾病的药物。 所述化合物可以研究其对血压调节或心肌功能的潜在影响,这可能导致治疗高血压或心力衰竭的新方法 .
抗炎和镇痛开发
该化合物的框架适合于创造新的抗炎和镇痛药物。 它调节炎症通路或疼痛感知的能力可以被利用来开发比目前治疗方法副作用更少的药物 .
抗糖尿病研究
喹唑啉衍生物与降血糖活性有关。 该化合物可以探索其调节血糖水平的潜力,为糖尿病管理提供一种新方法 .
材料科学应用
虽然与它的生物活性没有直接关系,但该化合物的独特化学结构可能在材料科学中引起兴趣。 它可以用于合成具有特定光学或电子特性的新型有机化合物,从而有助于开发用于技术应用的新材料 .
作用机制
Target of action
Quinazoline and tetrahydroquinoline derivatives have been found to interact with a variety of cellular targets, including various enzymes and receptors . The specific target would depend on the exact structure of the compound.
Mode of action
The mode of action of these compounds can vary widely, but they often work by binding to their target and modulating its activity . The exact nature of this interaction would depend on the specific target and the structure of the compound.
Biochemical pathways
Quinazoline and tetrahydroquinoline derivatives can affect a variety of biochemical pathways, depending on their specific target . For example, some derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with pathways involved in cell proliferation .
Pharmacokinetics
The pharmacokinetics of these compounds would depend on their specific structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by things like the compound’s size, polarity, and stability .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, the result might be a decrease in the growth of cancer cells .
Action environment
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect things like the compound’s stability, its ability to reach its target, and its interaction with its target.
属性
IUPAC Name |
2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-9-4-2-3-5-10(9)14-11(13-8)6-7-12;;/h2-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJHGSIPORUOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





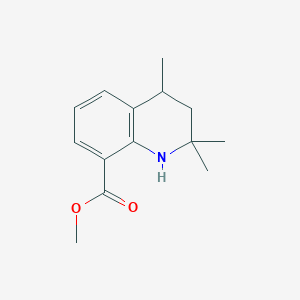
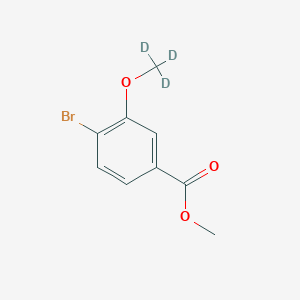
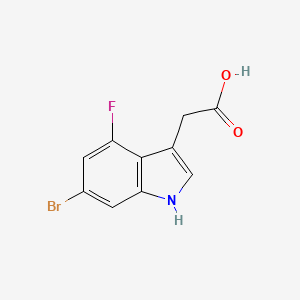

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
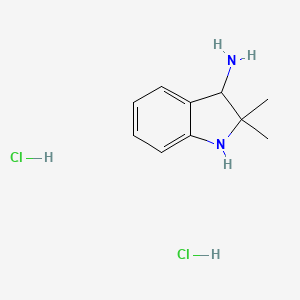
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)
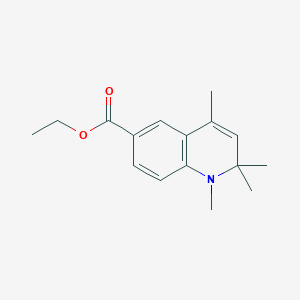
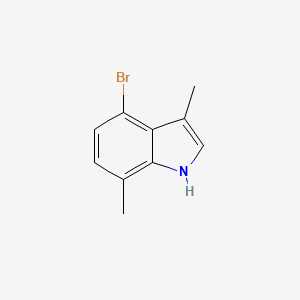
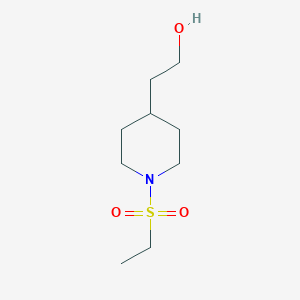
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)
